
3-Cyclobutylpropanoic acid
Vue d'ensemble
Description
3-Cyclobutylpropanoic acid is a chemical compound with the molecular formula C7H12O2 . It is also known by other names such as Cyclobutanepropanoic acid and 3-CYCLOBUTYL-PROPIONIC ACID .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a propanoic acid group . The InChI code for this compound is InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) . The Canonical SMILES representation is C1CC(C1)CCC(=O)O .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 128.17 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a complexity of 106 and a topological polar surface area of 37.3 Ų .
Applications De Recherche Scientifique
Synthesis Methods
3-Cyclobutylpropanoic acid has been synthesized with an efficient method suitable for industrial production. The synthesis process involves condensation and decarboxylation, employing materials like bromomethyl cyclobutane and diethyl malonate. This method yields an 83% total yield of the target compound, signifying its potential for large-scale production (Liu Xian-hua, 2010).
Production from Renewable Resources
This compound is linked to 3-hydroxypropanoic acid (3-HP), a valuable platform chemical used in various industrial applications. 3-HP can be produced from renewable resources and serves as a precursor for several chemicals, such as acrylic acid and its derivatives. It is also used in bioplastic production. Recent advances in metabolic engineering and synthetic biology have enhanced the bio-production of 3-HP, highlighting the importance of this compound in the context of sustainable chemical production (C. Jers et al., 2019).
Chemical Building Blocks
This compound is associated with 3-hydroxypropionic acid, which is considered a potential building block for organic synthesis or high-performance polymers. Despite the challenges in large-scale processing, there are ongoing efforts in developing eco-sustainable processes for producing this compound. This highlights the potential of this compound in green chemistry and its applications in creating environmentally friendly materials (C. Pina et al., 2011).
Potential in Bioengineering and Biotechnology
Research into the biosynthetic pathways for producing 3-hydroxypropionic acid, related to this compound, provides insights into how microbes can be engineered to produce this chemical from renewable sources. This opens up possibilities for the use of this compound in bioengineering and biotechnological applications, offering an alternative to traditional chemical synthesis methods (Xinglin Jiang et al., 2009).
Propriétés
IUPAC Name |
3-cyclobutylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCXJXZUMVHKNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522771 | |
| Record name | 3-Cyclobutylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4415-84-3 | |
| Record name | 3-Cyclobutylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40522771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclobutylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route used for 3-Cyclobutylpropanoic acid in the study?
A1: The study highlights the importance of a concise and efficient synthetic route for this compound. The researchers achieved this by utilizing bromomethyl cyclobutane and diethyl malonate as starting materials, employing condensation and decarboxylation reactions. [] This method resulted in a total yield of 83%, signifying its potential for industrial-scale production due to fewer steps and overall efficiency. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-5-(pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1367320.png)
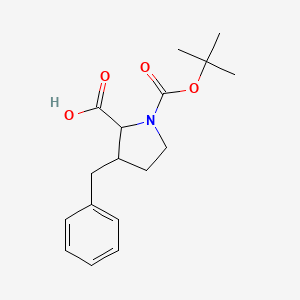
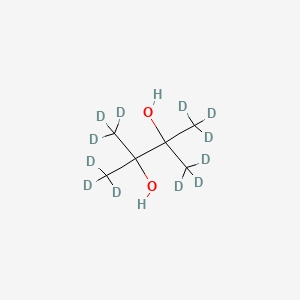
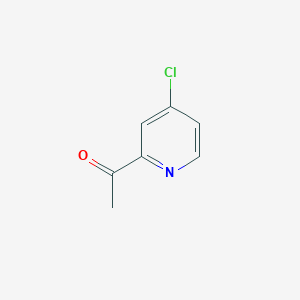
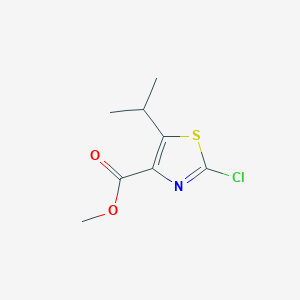


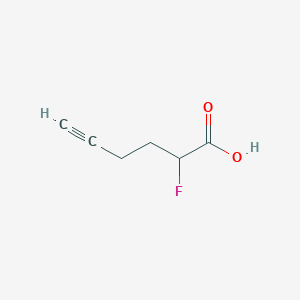
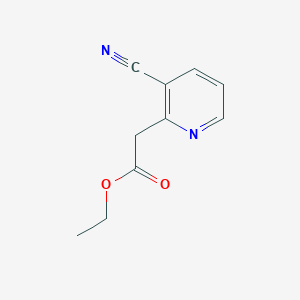
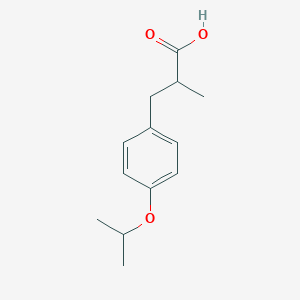

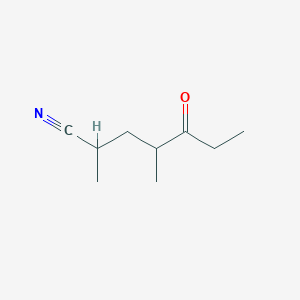

![1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-](/img/structure/B1367353.png)